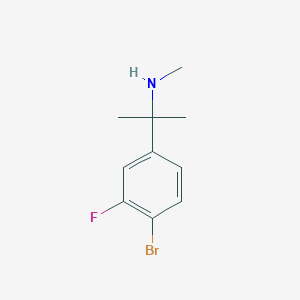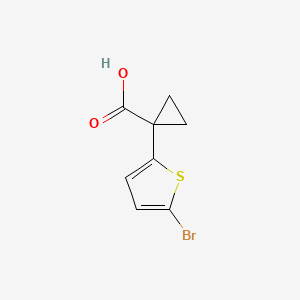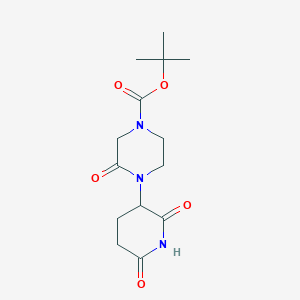
tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate: is a chemical compound with the molecular formula C14H21NO3. It is a derivative of phenylalanine and is used in various scientific research applications. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 1-hydroxy-3-phenylpropan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of various substituted carbamates.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate is used as a reagent in the synthesis of complex organic molecules. It serves as a building block for the preparation of various derivatives and analogs .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action .
Medicine: In medicine, tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various manufacturing processes .
作用機序
The mechanism of action of tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target involved .
類似化合物との比較
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate
- N-Boc-DL-phenylalaninol
Comparison: tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate is unique due to its specific structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a carbamate moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain reactions or interactions .
特性
分子式 |
C15H23NO3 |
|---|---|
分子量 |
265.35 g/mol |
IUPAC名 |
tert-butyl N-(1-hydroxy-3-phenylpropan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3/c1-15(2,3)19-14(18)16(4)13(11-17)10-12-8-6-5-7-9-12/h5-9,13,17H,10-11H2,1-4H3 |
InChIキー |
MYWHFQAFNHICGY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



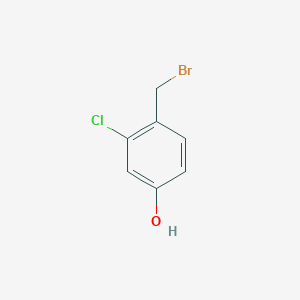
![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13549605.png)
![4-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13549613.png)
![2-{[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]oxy}acetic acid](/img/structure/B13549622.png)
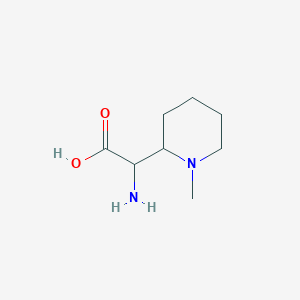
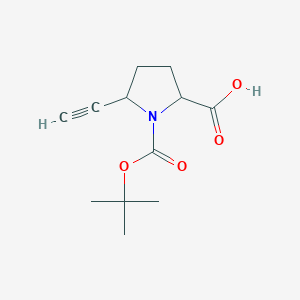

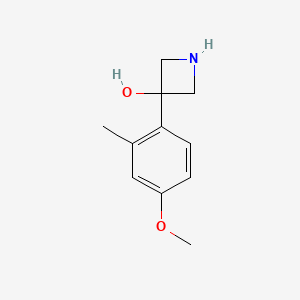
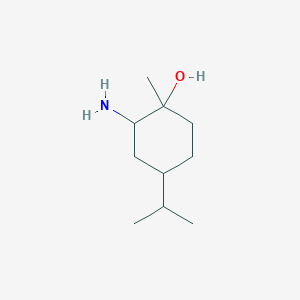
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
